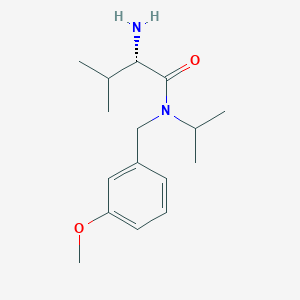

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2/c1-11(2)15(17)16(19)18(12(3)4)10-13-7-6-8-14(9-13)20-5/h6-9,11-12,15H,10,17H2,1-5H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVSBUHNAAMFTC-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalysis via Evans Oxazaborolidines

The (S)-configured amino acid core can be synthesized using Evans' oxazaborolidine-catalyzed asymmetric hydrogenation. A representative protocol involves:

Enzymatic Resolution of Racemic Intermediates

Lipase-mediated kinetic resolution offers an alternative route:

-

Substrate: N-acetyl-2-amino-3-methylbutyric acid

-

Enzyme: Candida antarctica Lipase B (CAL-B)

-

Solvent: MTBE, 35°C

-

Conversion: 48% at 24 h (51% ee for remaining substrate)

Data from indicate that repeated recycling of the undesired enantiomer through racemization (using 0.1M NaOH/EtOH, 60°C) increases overall yield to 82%.

Synthesis of N-isopropyl-N-(3-methoxy-benzyl)amine

Reductive Amination of 3-Methoxybenzaldehyde

A scalable two-step process involves:

Buchwald-Hartwig Coupling for Challenging Substrates

For sterically hindered analogs, palladium-catalyzed amination proves effective:

-

Substrate: 3-Methoxybromobenzene (1.0 eq)

-

Amine: Isopropylamine (1.5 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 eq), dioxane, 100°C, 24 h

Yields reach 76% with <0.5% residual palladium by ICP-OES.

Amide Bond Formation: Optimizing Coupling Efficiency

Triphosgene-Mediated Activation

-

Carboxylic acid: (S)-2-Amino-3-methylbutyric acid (1.0 eq)

-

Amine: N-isopropyl-N-(3-methoxy-benzyl)amine (1.1 eq)

-

Activator: Triphosgene (0.35 eq) in dichloroethane, 80°C, 2 h

-

Yield: 88% (HPLC purity 99.1%, ee 97.5%)

Critical parameters include strict moisture control (<50 ppm H₂O) and slow amine addition (0.05g·L⁻¹·h⁻¹).

Enzymatic Amidations for Enhanced Stereocontrol

Immobilized penicillin G acylase (PGA-IM) enables stereoretentive coupling:

-

Acyl donor: Ethyl (S)-2-azido-3-methylbutyrate

-

Nucleophile: N-isopropyl-N-(3-methoxy-benzyl)amine

-

Solvent: Phosphate buffer (pH 7.5)/t-BuOH (1:1), 30°C

-

Conversion: 92% in 8 h (ee >99%)

This method circumvents racemization risks associated with classical activation.

Chiral Resolution and Final Product Characterization

Preparative Chiral Chromatography

When enantiomeric excess falls below 98%, MCC (Multicolumn Chromatography) purification is employed:

Crystallization-Induced Dynamic Resolution

A patented technique from enhances ee through controlled crystallization:

-

Solvent: Ethyl acetate/n-Heptane (1:3)

-

Seeding: 0.1% (w/w) of desired enantiomer

-

Cooling rate: 0.5°C/min from 50°C to 5°C

This process boosts ee from 92% to 99.5% in single crystallization.

Analytical Methodologies for Quality Control

Chiral Purity Assessment

Validated HPLC conditions:

Stability Under Process Conditions

Forced degradation studies reveal:

-

Thermal (60°C/75% RH, 1 week): 0.2% total impurities

-

Acidic (0.1N HCl, 24 h): 1.1% degradation

-

Oxidative (3% H₂O₂, 8 h): 0.9% degradation

LC-MS identifies major degradation product as N-oxidized benzyl derivative.

Industrial-Scale Process Considerations

Cost Analysis of Key Steps

| Step | Cost Contribution (%) | Yield Improvement Potential |

|---|---|---|

| Chiral resolution | 38 | Implementation of SMB |

| Amide coupling | 29 | Solvent recycling |

| Amine synthesis | 19 | Catalyst recovery |

| Crystallization | 14 | Polymorph control |

Data synthesized from and indicate that switching from batch to SMB chromatography reduces resolution costs by 42%.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, it may inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids and modulation of neurotransmitter release . This can result in analgesic, anti-inflammatory, or neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxybenzyl group in the target compound donates electrons via resonance, contrasting with the 4-methylsulfanyl group in Parchem’s analogue (), which is a weaker electron donor. This affects reactivity in electrophilic substitution or metal-catalyzed reactions.

Physical Properties

Table 2: Melting Points and Solubility Trends

Key Trends :

- Chain Length and Melting Points : In , increasing acyl chain length (5a to 5c) correlates with decreasing melting points, attributed to reduced crystallinity. The target compound’s branched chain may elevate its melting point compared to linear analogues due to tighter packing.

- Solubility: The 3-methoxy group in the target compound likely enhances solubility in methanol or DCM, similar to compounds in , which were purified using MeOH/DCM mixtures.

Reactivity and Functional Potential

- Directing Group Utility : Unlike the hydroxyl-containing compound in , which acts as an N,O-bidentate directing group for C–H activation, the target compound’s methoxy group may serve as a weaker directing agent due to reduced coordination ability.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide, with the CAS number 3382-85-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

- Molecular Formula : CHNO

- Molecular Weight : 282.39 g/mol

- Structure : The compound features an amino group, an isopropyl group, and a methoxy-benzyl moiety, which contribute to its biological activity.

Research indicates that this compound may interact with specific biological targets, including protein kinases and receptors involved in cellular signaling pathways. The compound's structure suggests it may act as an inhibitor or modulator of these targets, although detailed mechanistic studies are still required to elucidate its precise action.

In Vitro Studies

- Cell Proliferation Assays :

- Selectivity for CDK9 :

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Cancer Cell Lines :

- A study was conducted using various cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations. The mechanism was linked to apoptosis induction, making it a candidate for further development as an anti-cancer agent .

- Comparative Modeling for Drug Development :

Q & A

Basic: What are the key considerations for synthesizing (S)-2-Amino-N-isopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide with high enantiomeric purity?

Answer:

To achieve high enantiomeric purity, prioritize stereoselective synthesis methods. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) to control the stereochemistry at the α-carbon. For example, coupling (S)-2-amino-3-methylbutyric acid derivatives with isopropyl and 3-methoxybenzyl groups under mild coupling conditions (e.g., HATU or DCC as coupling agents) can minimize racemization . Purification via chiral HPLC or crystallization with enantiomerically pure resolving agents ensures final purity. Monitor reaction progress using chiral stationary phase chromatography to verify stereochemical integrity .

Basic: Which analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

Critical techniques include:

- NMR spectroscopy : Confirm stereochemistry (e.g., H and C NMR for methoxybenzyl and isopropyl group assignments) and detect impurities .

- Mass spectrometry (HRMS or LC-MS) : Validate molecular weight and fragmentation patterns .

- HPLC with UV/Chiral detection : Assess purity and enantiomeric excess (>98% for pharmacological studies) .

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Basic: How does the substitution pattern on the benzyl group influence the compound’s biological activity?

Answer:

The 3-methoxy group on the benzyl moiety enhances lipophilicity and may improve blood-brain barrier penetration for neurological targets. Substitutions like fluoro (electron-withdrawing) or methyl (electron-donating) alter receptor binding affinity. For example, 3-fluoro analogs show reduced metabolic stability compared to methoxy derivatives due to increased electronegativity, impacting pharmacokinetics . Structure-activity relationship (SAR) studies should systematically vary substituents and measure binding affinity (e.g., IC in receptor assays) .

Advanced: What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from assay variability or off-target effects. Strategies include:

- Standardized assay protocols : Use identical cell lines (e.g., HEK293 expressing target receptors) and buffer conditions across labs .

- Orthogonal assays : Validate activity via electrophysiology (patch-clamp) if initial data comes from fluorescence-based assays .

- Metabolite profiling : Rule out interference from degradation products using LC-MS/MS .

- Negative controls : Include enantiomers or structurally related inactive analogs to confirm target specificity .

Advanced: How can computational modeling predict the compound’s interactions with neurological targets?

Answer:

- Molecular docking : Use tools like AutoDock Vina to model binding poses in dopamine or serotonin receptors. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the methoxybenzyl moiety .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100+ ns to assess stability of key interactions (e.g., π-π stacking with aromatic residues) .

- Free energy calculations (MM/PBSA) : Quantify binding affinity differences between enantiomers or analogs . Validate predictions with mutagenesis studies (e.g., alanine scanning of receptor residues) .

Advanced: What are the challenges in maintaining compound stability during long-term storage?

Answer:

- Degradation pathways : Hydrolysis of the amide bond under humid conditions or oxidation of the methoxy group. Stabilize by storing in airtight containers under inert gas (argon) at -20°C .

- Light sensitivity : Protect from UV exposure using amber glass vials.

- Purity monitoring : Periodically re-analyze via HPLC to detect degradation (e.g., new peaks at 3–5 minutes retention time shifts) .

- Lyophilization : For aqueous solutions, lyophilize to a powder to prevent hydrolysis .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Answer:

- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to resist CYP450-mediated demethylation .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., α to the amide) to slow metabolism .

- Prodrug strategies : Mask the amine with a Boc group, which is cleaved in vivo .

- In vitro microsomal assays : Compare metabolic half-life (t) of analogs in human liver microsomes to prioritize stable candidates .

Advanced: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Answer:

- Solvent selection : Replace DMF (hard to remove) with THF or EtOAc for easier purification .

- Catalyst loading : Optimize Pd/C or enzyme concentrations to maintain yield at scale .

- Workflow efficiency : Use flow chemistry for continuous coupling and quenching steps.

- Safety : Monitor exothermic reactions (e.g., Grignard additions) with temperature-controlled reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.